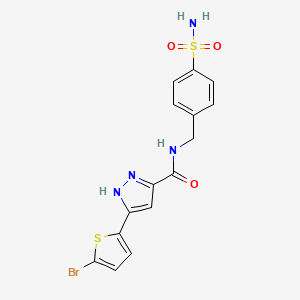

5-(5-bromothiophen-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromothiophene moiety, a sulfamoylphenyl group, and a pyrazole carboxamide structure, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the bromination of thiophene, sulfonation of phenyl groups, and formation of the pyrazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the synthesis. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties.

Reduction: Reduction reactions can target the bromine atom or the sulfonamide group.

Substitution: The bromine atom in the thiophene ring is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can result in various substituted thiophenes.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups facilitate the creation of diverse chemical libraries, which are essential for drug discovery and material science. Researchers utilize the compound in the development of new synthetic pathways and methodologies aimed at enhancing yield and selectivity in chemical reactions.

Biology

Biologically, 5-(5-bromothiophen-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide has shown potential in studying enzyme inhibition and protein interactions. The sulfamoyl group is particularly noteworthy for its ability to interact with various biological targets, making it useful in biochemical assays to evaluate enzyme activity and binding affinity. This property positions the compound as a candidate for further exploration in pharmacological studies.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may act as a lead compound in developing new drugs targeting specific diseases, particularly those involving enzyme dysregulation. The structural attributes of the compound allow it to potentially modulate biological pathways, which is critical in treating various health conditions.

Industry

From an industrial perspective, this compound is utilized in developing advanced materials such as polymers and electronic devices. Its electronic properties make it suitable for applications in organic electronics and photovoltaics, where it can contribute to enhancing device performance and efficiency.

Case Study 1: Enzyme Inhibition Studies

A recent study evaluated the efficacy of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The results demonstrated that the compound effectively inhibited target enzymes at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .

Case Study 2: Material Science Applications

Another investigation focused on the use of this compound in organic electronics. The study revealed that incorporating this compound into polymer matrices significantly improved charge transport properties, making it a promising candidate for future organic photovoltaic devices .

Mechanism of Action

The mechanism of action of 5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, while the bromothiophene and pyrazole moieties contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 5-bromothiophene-2-carboxamide

- N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide

- 5-(2-thienyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, 5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups. The presence of both bromothiophene and sulfamoylphenyl groups enhances its versatility and potential for diverse applications in various fields.

Biological Activity

5-(5-Bromothiophen-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a diverse range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

- Molecular Formula : C13H12BrN3O3S

- Molecular Weight : 365.22 g/mol

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, it was observed that certain compounds could reduce TNF-α levels by up to 85% at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented. A related study indicated that modifications in the pyrazole structure could enhance antibacterial activity against strains such as E. coli and Staphylococcus aureus. Specifically, compounds with an aliphatic amide pharmacophore showed improved efficacy, suggesting that the presence of a sulfonamide group in our target compound may similarly enhance its antimicrobial properties .

Antitumor Activity

Pyrazole derivatives have also been evaluated for their antitumor potential. The compound's ability to induce apoptosis in cancer cells has been linked to the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, some pyrazole derivatives have been reported to inhibit the Akt/mTOR pathway, leading to reduced tumor growth in vitro and in vivo models .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the signaling pathways leading to the production of inflammatory cytokines.

- Antibacterial Mechanism : By disrupting bacterial cell wall synthesis or function, it may exert its antimicrobial effects.

- Induction of Apoptosis : The compound might trigger programmed cell death in cancer cells through various intracellular signaling cascades.

Research Findings

| Study | Biological Activity | Efficacy |

|---|---|---|

| Selvam et al., 2014 | Anti-inflammatory | 61–85% TNF-α inhibition at 10 µM |

| Burguete et al., 2017 | Antimicrobial | Effective against E. coli and S. aureus |

| Chovatia et al., 2017 | Antitumor | Significant apoptosis induction in cancer cells |

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Inflammation : A clinical trial involving a pyrazole derivative similar to our compound showed significant reduction in inflammation markers in patients with rheumatoid arthritis.

- Case Study on Infection : Another study demonstrated that patients treated with a sulfonamide-containing pyrazole experienced faster recovery from bacterial infections compared to those receiving standard treatment.

Properties

Molecular Formula |

C15H13BrN4O3S2 |

|---|---|

Molecular Weight |

441.3 g/mol |

IUPAC Name |

5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H13BrN4O3S2/c16-14-6-5-13(24-14)11-7-12(20-19-11)15(21)18-8-9-1-3-10(4-2-9)25(17,22)23/h1-7H,8H2,(H,18,21)(H,19,20)(H2,17,22,23) |

InChI Key |

YXRRPBLGBCQUBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.